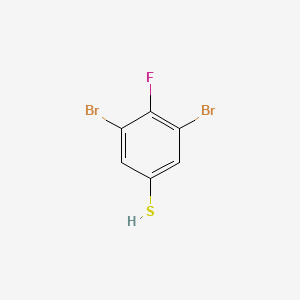

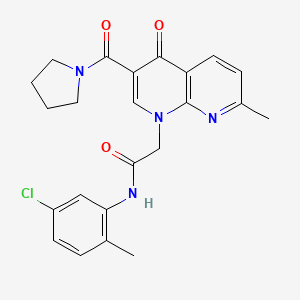

![molecular formula C13H11N3OS B2898214 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide CAS No. 2034547-90-3](/img/structure/B2898214.png)

4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .科学的研究の応用

Heterocyclic Synthesis

Research has shown that derivatives of thiophene, such as those related to 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide, are valuable in the synthesis of various heterocyclic compounds. These derivatives have been used in creating pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, contributing significantly to the field of heterocyclic chemistry (Mohareb et al., 2004).

Antibacterial Activity

Another important application of compounds structurally similar to this compound is in the development of antibacterial agents. Some derivatives have been shown to exhibit moderate to good antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains (Panda et al., 2011).

Experimental and Theoretical Studies in Functionalization Reactions

These compounds are also significant in experimental and theoretical studies focused on functionalization reactions. For instance, studies involving the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reaction with diaminopyridine have provided insights into the mechanisms of such transformations (Yıldırım et al., 2005).

Antitumor and Antimicrobial Activities

Further applications include the exploration of antitumor and antimicrobial activities. For example, microwave-assisted synthesis of new pyrazolopyridine derivatives and their subsequent testing for antioxidant, antitumor, and antimicrobial activities have expanded the potential therapeutic uses of these compounds (El‐Borai et al., 2013).

Synthesis and Structural Analysis

The synthesis of pyrazole-thiophene-based amide derivatives and their structural analysis using computational applications have been another area of research. Such studies have shed light on the chemical reactivity descriptors and non-linear optical (NLO) properties of these compounds, contributing to a deeper understanding of their physical and chemical properties (Kanwal et al., 2022).

Anticancer and Anti-5-Lipoxygenase Agents

Moreover, the synthesis of novel pyrazolopyrimidine derivatives has been pursued for their potential as anticancer and anti-5-lipoxygenase agents. Such studies highlight the diverse therapeutic potentials of these compounds (Rahmouni et al., 2016).

作用機序

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been identified as strategic compounds for optical applications . Other related compounds have shown inhibitory activity against CDK2, a serine/threonine-protein kinase involved in the control of the cell cycle .

Mode of Action

Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . In the context of CDK2 inhibition, these compounds may interact with the kinase to disrupt its function .

Biochemical Pathways

Related compounds have been shown to impact purine biochemical reactions . Pyrazolo[1,5-a]pyrimidines are purine analogs and have valuable properties as antimetabolites in these reactions .

Result of Action

Related compounds have shown superior cytotoxic activities against certain cell lines . This suggests that 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide may also have potential cytotoxic effects.

Action Environment

The photophysical properties of related compounds can be tuned, suggesting that light exposure could potentially influence their behavior .

特性

IUPAC Name |

4-methyl-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-9-6-12(18-8-9)13(17)15-10-3-5-16-11(7-10)2-4-14-16/h2-8H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPPNDVNIQIFBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2898134.png)

![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2898138.png)

![6-[[4-(4-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2898146.png)

![2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2898147.png)

![2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2898148.png)

![N-[(2-chlorophenyl)methyl]-2-[(cyanomethyl)sulfanyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2898149.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2898151.png)

![1-(oxan-4-yl)-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2898153.png)